molecular formula C18H23N5O2 B2772290 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine CAS No. 2320924-04-5

2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine

Cat. No.: B2772290
CAS No.: 2320924-04-5
M. Wt: 341.415
InChI Key: YTUHRLUQWGDLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine is a complex organic compound with a molecular formula of C18H23N5O2 This compound is notable for its unique structure, which includes a cyclopropylpyridazinyl group, a piperidinyl group, and a methoxypyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropylpyridazinyl Intermediate: This step involves the reaction of a suitable pyridazine derivative with a cyclopropylating agent under controlled conditions.

    Attachment of the Piperidinyl Group: The cyclopropylpyridazinyl intermediate is then reacted with a piperidine derivative to form the piperidinyl intermediate.

    Formation of the Methoxypyrimidine Group: The final step involves the reaction of the piperidinyl intermediate with a methoxypyrimidine derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and pyrimidine rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole
  • 2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile

Uniqueness

Compared to similar compounds, 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-24-16-6-9-19-18(20-16)23-10-7-13(8-11-23)12-25-17-5-4-15(21-22-17)14-2-3-14/h4-6,9,13-14H,2-3,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUHRLUQWGDLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)COC3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.